

# A Comparative Guide to the Substrate Specificity of SIRT6 and SIRT7

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## Compound of Interest

Compound Name: SD-6

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This guide provides an objective comparison of the substrate specificity of two key nuclear sirtuins, SIRT6 and SIRT7. Understanding the distinct and overlapping substrate profiles of these enzymes is crucial for elucidating their roles in cellular processes and for the development of specific therapeutic modulators. This document summarizes quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows.

## Enzymatic Activities and Acyl Group Specificity

SIRT6 and SIRT7 are both NAD<sup>+</sup>-dependent enzymes belonging to the class IV sirtuins. While both are primarily located in the nucleus, they exhibit distinct enzymatic activities and preferences for different acyl modifications on lysine residues.

Feature	SIRT6	SIRT7
Primary Enzymatic Activities	Deacetylase, Mono-ADP-ribosyltransferase, Long-chain deacetylase	Deacetylase, with preference for longer-chain acyl groups
Preferred Acyl Groups	Acetyl, Myristoyl, Palmitoyl	Propionyl, Butyryl, Myristoyl, Succinyl, Glutaryl, Octanoyl
Activation	Activity on histone substrates is enhanced by nucleosomes and DNA. Palmitic acid can stimulate deacetylase activity against certain substrates.	Deacetylase activity on peptide substrates is significantly activated by DNA or RNA.

## Substrate Profiles: Histone and Non-Histone Targets

Both SIRT6 and SIRT7 play critical roles in chromatin regulation through the deacetylation of histones. They also target a variety of non-histone proteins, influencing a wide range of cellular pathways.

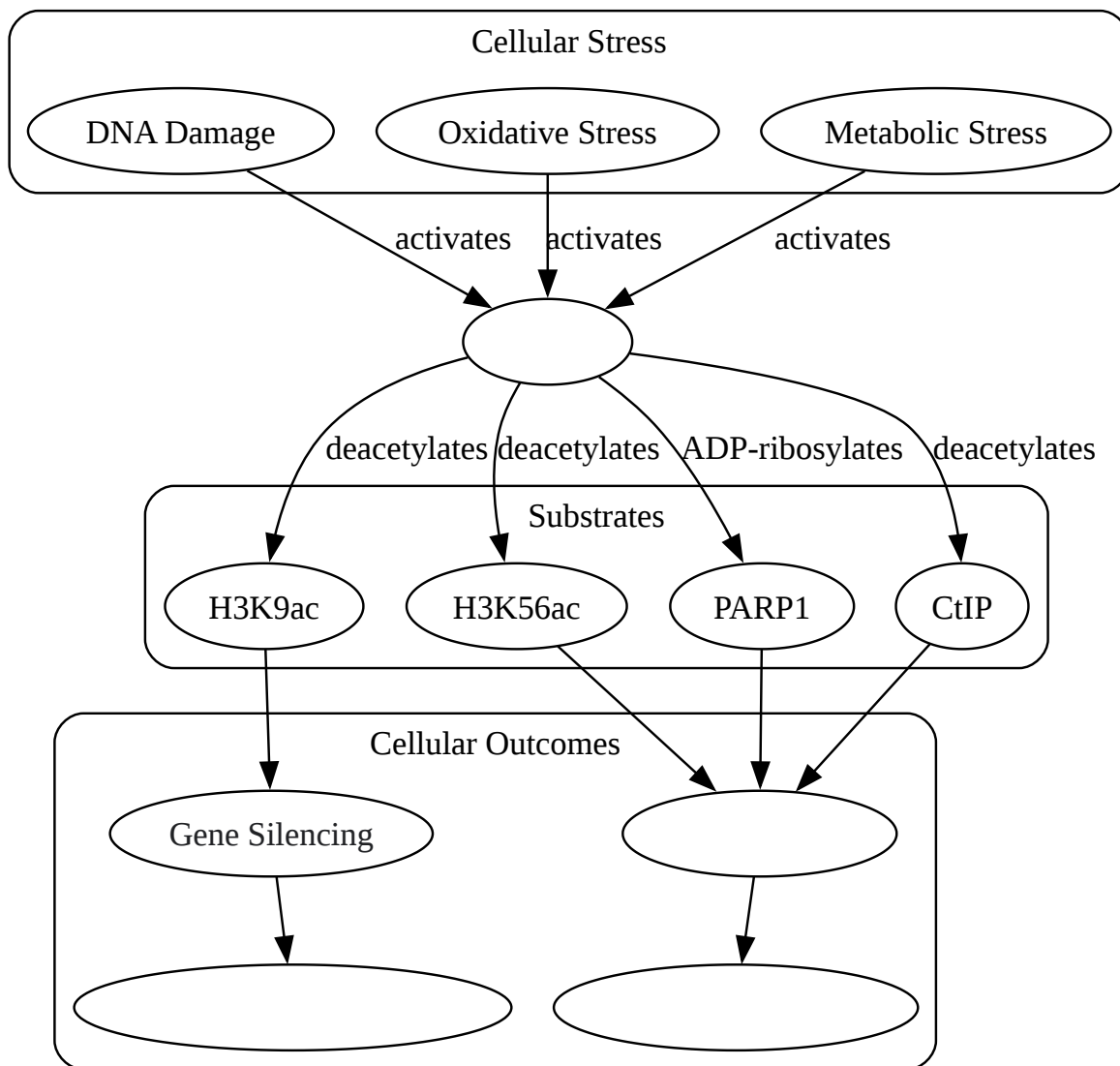
### Histone Substrates

Histone Mark	SIRT6	SIRT7
H3K9ac	Yes[1][2]	Yes (in the presence of DNA) [3]
H3K18ac	Yes	Yes (highly selective)[4][5]
H3K56ac	Yes[6][1][2]	No reported activity

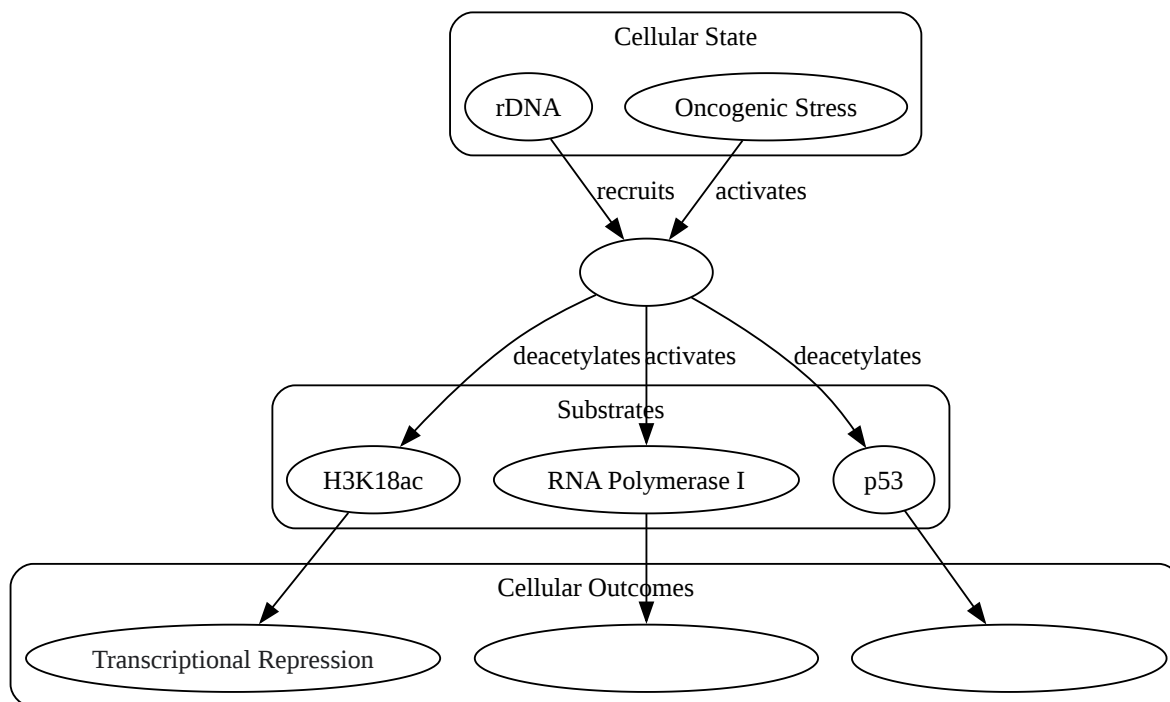
### Selected Non-Histone Substrates

Substrate	SIRT6	SIRT7	Overlapping/Specific
CtIP	Yes[7]	No reported activity	SIRT6 Specific
GCN5	Yes[7]	No reported activity	SIRT6 Specific
PARP1	Yes (ADP-ribosylation)	No reported activity	SIRT6 Specific
NPM1 (Nucleophosmin)	Yes[8]	Yes[8]	Overlapping
Nucleolin	Yes[8]	Yes[8]	Overlapping
p53	No reported activity	Yes	SIRT7 Specific
GABPβ1	No reported activity	Yes	SIRT7 Specific

## Signaling Pathways



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## Experimental Protocols

Accurate determination of SIRT6 and SIRT7 substrate specificity relies on robust in vitro and in vivo methodologies.

### In Vitro Deacetylation Assay (HPLC-Based)

This method offers a quantitative measure of deacetylase activity by separating and quantifying the acetylated and deacetylated peptide substrates.

Protocol for SIRT6:[6][1]

- **Reaction Setup:** In a total volume of 50  $\mu\text{L}$ , combine Tris-buffered saline (TBS), 0.6 mM  $\text{NAD}^+$ , 10 mM DTT, and 40  $\mu\text{M}$  of H3K9ac peptide substrate.
- **Inhibitor/Activator:** Add the test compound or DMSO as a control.
- **Enzyme Addition:** Initiate the reaction by adding purified SIRT6 protein (final concentration 0.05  $\mu\text{g}/\mu\text{L}$ ).
- **Incubation:** Incubate the reaction mixture at 37°C for 30 minutes.
- **Reaction Termination:** Stop the reaction by adding 6  $\mu\text{L}$  of 100% formic acid.
- **Analysis:** Centrifuge the samples to pellet any precipitate. Analyze the supernatant by reverse-phase HPLC to separate the acetylated and deacetylated peptides. Quantify the respective peak areas to determine the percentage of deacetylation.

Protocol for SIRT7 (DNA-activated):[\[3\]](#)[\[9\]](#)[\[10\]](#)

- **Reaction Setup:** In a suitable buffer, combine purified SIRT7, the acetylated peptide substrate (e.g., H3K18ac), and  $\text{NAD}^+$ .
- **Activation:** Add double-stranded DNA (e.g., sheared salmon sperm DNA) to the reaction mixture. The activity of SIRT7 increases with the mass ratio of DNA to SIRT7, reaching a plateau at a 1:1 ratio.
- **Incubation:** Incubate at 37°C for a specified time.
- **Analysis:** Terminate the reaction and analyze the products by HPLC as described for SIRT6.

## Fluorogenic Deacetylase Assay

This high-throughput compatible assay utilizes a fluorophore-quencher pair on a peptide substrate. Deacetylation by the sirtuin allows for cleavage by a developer enzyme, resulting in a fluorescent signal.

General Protocol:[\[6\]](#)[\[11\]](#)

- **Reaction Mixture:** In a microplate well, combine assay buffer, NAD<sup>+</sup>, and the fluorogenic acetylated peptide substrate.
- **Enzyme Addition:** Add purified SIRT6 or SIRT7 to initiate the reaction.
- **Incubation:** Incubate at 37°C for 60-90 minutes.
- **Development:** Add the developer solution, which contains an enzyme that specifically cleaves the deacetylated peptide, and incubate at room temperature for 30 minutes.
- **Fluorescence Reading:** Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/440 nm or 480/530 nm, depending on the fluorophore).

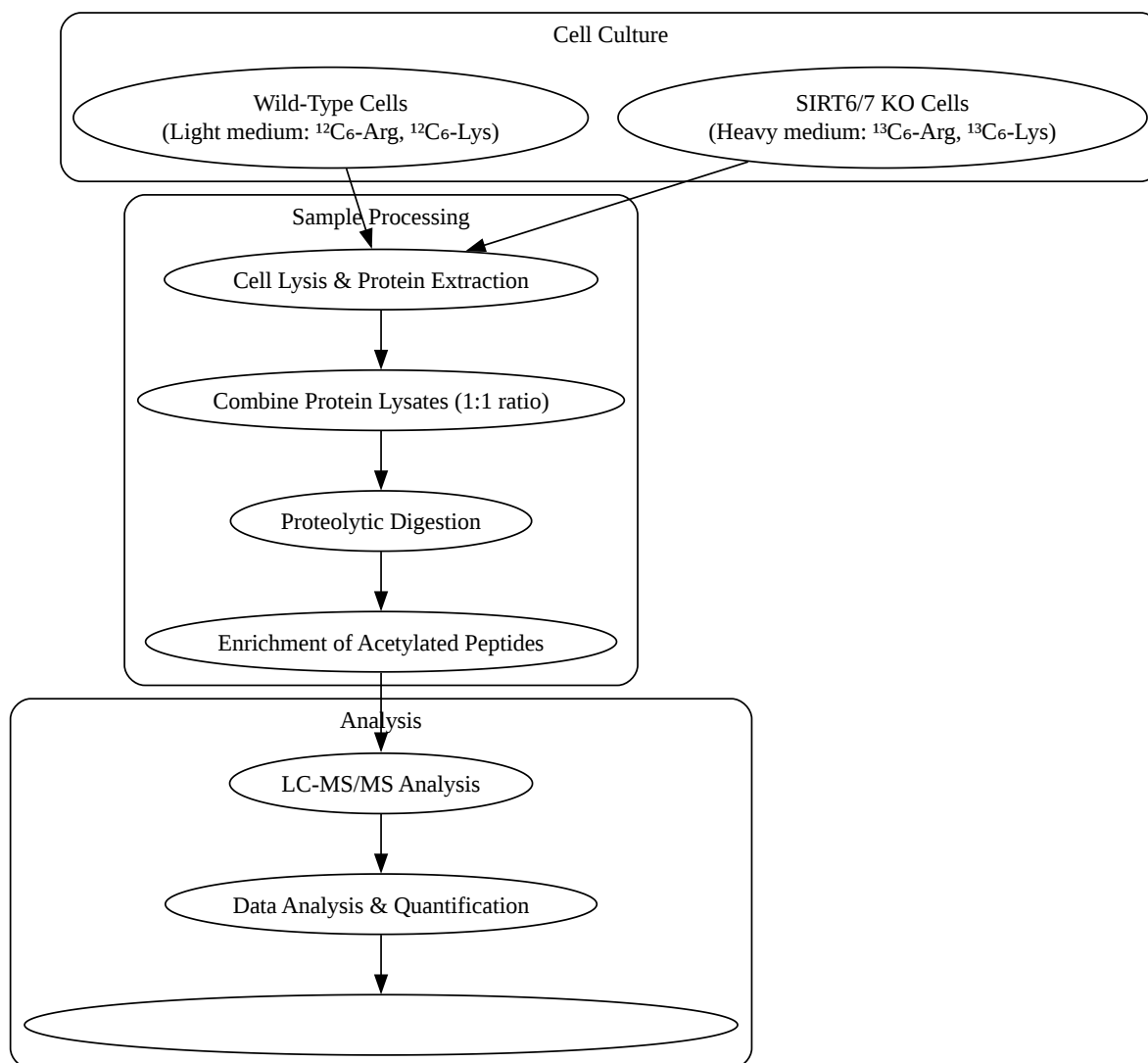
## SIRT6 Mono-ADP-ribosylation Assay

This assay detects the transfer of an ADP-ribose moiety from NAD<sup>+</sup> to a substrate.[\[12\]](#)

- **Reaction Setup:** In a 50 µL reaction volume, combine 5 µg of recombinant SIRT6 in a buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, and 10 mM DTT.
- **NAD<sup>+</sup> Addition:** Add 1 µM unlabeled NAD<sup>+</sup> and 8 µCi of [<sup>32</sup>P]NAD<sup>+</sup>.
- **Substrate:** Include the protein substrate of interest (e.g., core histones).
- **Incubation:** Incubate the reaction at 30°C for a specified time.
- **Analysis:** Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE, and detect the radiolabeled, ADP-ribosylated proteins by autoradiography.

## Global Substrate Identification using SILAC-based Proteomics

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) coupled with mass spectrometry allows for the unbiased, quantitative comparison of protein acetylation levels between cells with and without sirtuin activity.[\[13\]](#)[\[14\]](#)[\[15\]](#)



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## Conclusion

SIRT6 and SIRT7, despite both being nuclear class IV sirtuins, exhibit distinct yet overlapping substrate specificities. SIRT6 is a multifunctional enzyme with robust deacetylation and ADP-ribosyltransferase activities, targeting key histone marks involved in DNA repair and gene silencing. In contrast, SIRT7 is a highly specific deacetylase, particularly for H3K18ac, and plays a crucial role in ribosome biogenesis and the response to oncogenic stress. Its activity is notably stimulated by nucleic acids. The overlapping deacetylation of substrates like NPM1 suggests potential for coordinated regulation of cellular processes. A thorough understanding of their individual and combined roles, facilitated by the experimental approaches detailed here, is essential for the development of targeted therapies for a range of diseases, including cancer and age-related disorders.

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